![molecular formula C14H14BNO3 B11745159 {4-[(Phenylformamido)methyl]phenyl}boronic acid](/img/structure/B11745159.png)
{4-[(Phenylformamido)methyl]phenyl}boronic acid
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Overview
Description
{4-[(Phenylformamido)methyl]phenyl}boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a phenylformamido group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Phenylformamido)methyl]phenyl}boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{4-[(Phenylformamido)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : Boronic acids are well-known for their role as enzyme inhibitors, particularly against serine proteases. The phenylformamido group may enhance the binding affinity of {4-[(Phenylformamido)methyl]phenyl}boronic acid towards these enzymes, making it a candidate for drug development aimed at treating diseases where protease activity is dysregulated.
- Anti-Cancer Properties : Preliminary studies suggest that this compound may disrupt cellular signaling pathways involved in cancer progression. Research indicates that it can induce apoptosis in cancer cells, which highlights its potential as an anti-cancer agent .
Materials Science
- Covalent Adaptable Networks : The compound has been utilized in the synthesis of dynamic covalent networks. Its boronic acid functionality can form reversible bonds with diols, allowing for the creation of materials that can adapt their properties under different conditions. This adaptability is advantageous in developing smart materials that respond to environmental stimuli .
- Polymer Nanocomposites : Recent studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and water-triggered healing capabilities. Such composites exhibit significant tensile strength and strain at break, making them suitable for applications in flexible electronics and biomedical devices .
Catalysis
- Suzuki Coupling Reactions : The compound serves as a crucial reagent in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. Its ability to participate in these reactions facilitates the development of complex organic molecules, including pharmaceuticals .
- Functionalization of Glycoproteins : The boronic acid moiety allows for selective interactions with glycoproteins, enabling the development of materials for biomolecular separation and immobilization. This application is particularly relevant in the field of proteomics, where capturing glycopeptides is essential for analyzing protein functions .
Case Studies
Mechanism of Action
The mechanism of action of {4-[(Phenylformamido)methyl]phenyl}boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of their activity. The phenylformamido group may also contribute to binding affinity and specificity by interacting with hydrophobic or aromatic residues in the target molecule .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a single phenyl ring attached to the boronic acid group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the phenylformamido group.
4-Aminophenylboronic Acid: Features an amino group in place of the phenylformamido group.
Uniqueness
{4-[(Phenylformamido)methyl]phenyl}boronic acid is unique due to the presence of the phenylformamido group, which enhances its binding interactions and specificity. This makes it particularly useful in applications requiring selective binding to biological targets or specific reactivity in chemical synthesis.
Biological Activity
{4-[(Phenylformamido)methyl]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and enzyme inhibition.
- Molecular Formula : C13H14BNO2
- Molecular Weight : 229.07 g/mol
- Structure : The compound features a boronic acid group attached to a phenylformamide moiety, enhancing its potential for biological interactions.
Boronic acids, including this compound, primarily interact with biological molecules through:
- Covalent Bonding : They can form stable complexes with proteins, particularly those containing cis-diol groups.
- Enzyme Inhibition : Many boronic acids act as inhibitors of proteasomes and other enzymes by binding to their active sites.
Anticancer Activity
Recent studies have shown that boronic acid derivatives can exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have been tested against various cancer cell lines, such as prostate cancer cells (PC-3). At concentrations of 5 µM, some derivatives showed a reduction in cell viability to as low as 33% while maintaining higher viability in healthy cells (71%) .
Antimicrobial Activity
Boronic acids have also been evaluated for their antimicrobial properties:
- Inhibition Zones : Studies demonstrated that certain boronic compounds produced inhibition zones ranging from 7–13 mm against bacteria like Staphylococcus aureus and fungi . This suggests potential applications in treating infections caused by resistant strains.
Interaction with Insulin
A theoretical model has indicated that certain boronic acids can interact effectively with insulin, potentially stabilizing its structure and enhancing its biological activity. The binding affinity was assessed using computational tools, revealing promising interactions that could lead to new therapeutic strategies for diabetes management .
Case Studies
Study | Findings |
---|---|
Cytotoxicity on PC-3 Cells | 5 µM concentration reduced viability to 33% |
Antimicrobial Testing | Inhibition zones of 7–13 mm against S. aureus |
Insulin Interaction Model | Significant binding interactions enhancing stability |
Properties
Molecular Formula |
C14H14BNO3 |
---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
[4-(benzamidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H14BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9,18-19H,10H2,(H,16,17) |
InChI Key |
XRWKDZDOPVKEGI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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